molecular formula C8H2BrF5O B12440291 3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone

3'-Bromo-2',6'-difluoro-2,2,2-trifluoroacetophenone

Cat. No.: B12440291
M. Wt: 289.00 g/mol
InChI Key: DDKYGKMDZQUBRJ-UHFFFAOYSA-N
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Description

3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms, and the acetyl group is replaced with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the bromination of 2,2,2-trifluoroacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetophenone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Scientific Research Applications

3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A similar compound with a trifluoromethyl group but without the bromine and fluorine substitutions.

    4’-Bromo-2,2,2-trifluoroacetophenone: Another derivative with bromine substitution at a different position on the phenyl ring.

    2-Bromo-2,2,2-trifluoroacetophenone: A compound with bromine substitution at the ortho position relative to the carbonyl group.

Uniqueness

3’-Bromo-2’,6’-difluoro-2,2,2-trifluoroacetophenone is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H2BrF5O

Molecular Weight

289.00 g/mol

IUPAC Name

1-(3-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2BrF5O/c9-3-1-2-4(10)5(6(3)11)7(15)8(12,13)14/h1-2H

InChI Key

DDKYGKMDZQUBRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br

Origin of Product

United States

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